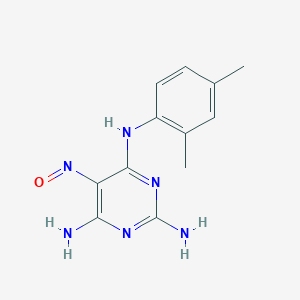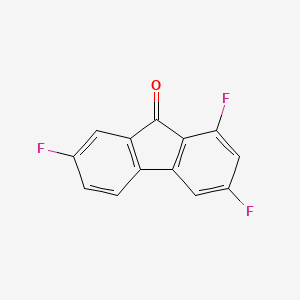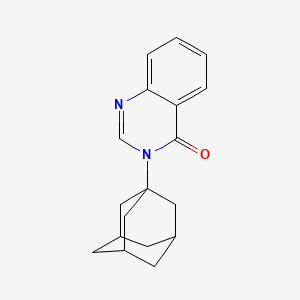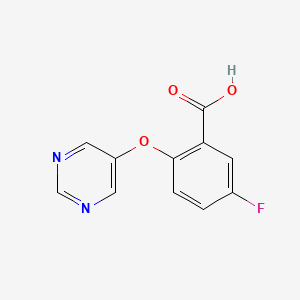
n4-(2,4-Dimethylphenyl)-5-nitrosopyrimidine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(2,4-Dimethylphenyl)-5-nitrosopyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a nitroso group and multiple amine groups attached to a pyrimidine ring, along with a 2,4-dimethylphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-Dimethylphenyl)-5-nitrosopyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Nitroso Group: The nitroso group can be introduced via nitration reactions using nitrosating agents such as sodium nitrite in the presence of an acid.
Attachment of the 2,4-Dimethylphenyl Group: This step involves the coupling of the pyrimidine core with 2,4-dimethylphenyl derivatives through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N4-(2,4-Dimethylphenyl)-5-nitrosopyrimidine-2,4,6-triamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine or hydroxylamine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amine or nitroso groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or hydroxylamines.
Wissenschaftliche Forschungsanwendungen
N4-(2,4-Dimethylphenyl)-5-nitrosopyrimidine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroso compounds have shown efficacy.
Industry: It is utilized in the development of new materials, dyes, and polymers due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N4-(2,4-Dimethylphenyl)-5-nitrosopyrimidine-2,4,6-triamine involves its interaction with molecular targets and pathways within biological systems. The nitroso group can interact with nucleophiles, leading to the formation of covalent bonds with proteins or nucleic acids. This interaction can result in the modulation of enzymatic activities or the disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Shares the 2,4-dimethylphenyl group but differs in the core structure and functional groups.
N-(2,4-Dimethylphenyl)semicarbazones: Contains similar substituents but has a different core structure and functional groups.
Uniqueness
N4-(2,4-Dimethylphenyl)-5-nitrosopyrimidine-2,4,6-triamine is unique due to the combination of its pyrimidine core, nitroso group, and multiple amine groups, which confer distinct chemical reactivity and potential biological activities not observed in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
7253-49-8 |
|---|---|
Molekularformel |
C12H14N6O |
Molekulargewicht |
258.28 g/mol |
IUPAC-Name |
4-N-(2,4-dimethylphenyl)-5-nitrosopyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C12H14N6O/c1-6-3-4-8(7(2)5-6)15-11-9(18-19)10(13)16-12(14)17-11/h3-5H,1-2H3,(H5,13,14,15,16,17) |
InChI-Schlüssel |
AGKLLPHMLLXSKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=C2N=O)N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B13989020.png)
![6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13989023.png)
![4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B13989027.png)
![6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13989035.png)




![4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13989081.png)




